4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
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Overview
Description
It belongs to the class of hydroxyisoflavans and is characterized by its unique chemical structure, which includes hydroxy groups at positions 2’ and 4’, methoxy groups at positions 5 and 7, and a prenyl group at position 6 . This compound has garnered significant interest due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyasperin D involves several steps, starting from basic organic compounds. The key steps include the introduction of hydroxy, methoxy, and prenyl groups at specific positions on the isoflavan backbone. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Glyasperin D is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves drying and grinding the roots, followed by supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient isolation of Glyasperin D along with other phenolic compounds.
Chemical Reactions Analysis
Types of Reactions: Glyasperin D undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glyasperin D, each with unique chemical and pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties.
Mechanism of Action
The mechanism of action of Glyasperin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Glyasperin D scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as nuclear factor kappa-B (NF-κB) and prostaglandins, reducing inflammation.
Antimicrobial Activity: Glyasperin D disrupts the cell membrane integrity of microorganisms, leading to their death.
Comparison with Similar Compounds
Glyasperin D is unique among hydroxyisoflavans due to its specific substitution pattern. Similar compounds include:
Glyasperin A: Another hydroxyisoflavan with different substitution patterns.
Glyasperin B: Similar structure but with variations in the position of hydroxy and methoxy groups.
Glycyrrhizic Acid: A major component of licorice with distinct pharmacological properties.
These compounds share some pharmacological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of Glyasperin D.
Properties
IUPAC Name |
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAUIOCNQXFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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